Product packaging for 3-(1-aminopropyl)phenol(Cat. No.:CAS No. 1270540-91-4)

3-(1-aminopropyl)phenol

Cat. No.: B6203521
CAS No.: 1270540-91-4
M. Wt: 151.2
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Description

Contextualization within Aminophenolic Compounds

3-(1-Aminopropyl)phenol belongs to the broader class of organic compounds known as aminophenols. These are aromatic compounds characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. nih.govsmolecule.com The relative positions of these two functional groups give rise to three simple isomers: 2-aminophenol, 3-aminophenol (B1664112), and 4-aminophenol (B1666318). smolecule.com These basic aminophenols are solid crystalline compounds at room temperature and are of significant commercial importance as intermediates in the pharmaceutical, photographic, and chemical dye industries. smolecule.com

Aminophenols are amphoteric, meaning they can act as either weak acids or weak bases, although their basic character typically predominates. smolecule.com The presence of the amino group on the benzene ring tends to decrease the acidity of the phenolic hydroxyl group. smolecule.com Their chemical reactivity is diverse, with reactions possible at both the amino group and the hydroxyl group, as well as on the aromatic ring itself. smolecule.com Important reactions include alkylation, acylation, and the formation of diazonium salts. smolecule.com

This compound is a derivative of 3-aminophenol, where a propyl group is attached to the amino nitrogen. This alkyl substitution on the amino group further modifies the electronic and steric properties of the parent molecule, influencing its reactivity and potential applications. The stability of the aminophenol isomers varies, with 3-aminophenol being fairly stable in air compared to the 2- and 4-isomers, which are more susceptible to oxidation. smolecule.com

Significance of Functional Groups in Organic Chemistry Research

Functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions. journalcra.comsmolecule.com The behavior of a functional group is generally consistent across different molecules, which allows chemists to predict and design chemical reactions systematically. smolecule.com The reactivity of a functional group can, however, be influenced by neighboring functional groups within the same molecule. smolecule.com

The two key functional groups in this compound are the phenolic hydroxyl group and the secondary amino group.

The Phenolic Hydroxyl (-OH) Group: This group consists of a hydroxyl group directly attached to a benzene ring. It imparts weak acidity to the molecule and is a key site for reactions such as etherification and esterification. The hydroxyl group can also participate in hydrogen bonding, which influences the physical properties of the compound, such as its boiling point and solubility.

The Amino (-NHR) Group: The secondary amino group in this compound makes it basic and nucleophilic. This group is a primary site for reactions such as acylation and alkylation. The presence of the amino group is crucial for the formation of salts with acids, which can enhance water solubility.

Overview of Academic Research Trajectories for this compound

Direct academic research specifically focused on this compound appears to be limited, with no extensive body of literature detailing its synthesis or applications. The compound is commercially available from various chemical suppliers, often as a hydrochloride salt, indicating its use in research settings, likely as a building block or intermediate in the synthesis of more complex target molecules. vulcanchem.combldpharm.com The (S)-enantiomer, (S)-3-(1-aminopropyl)phenol hydrochloride, is also documented, suggesting interest in its stereospecific properties. journalcra.com

While direct synthesis literature is scarce, potential synthetic routes can be inferred from established organic chemistry reactions. vulcanchem.com One plausible approach is the reductive amination of 3-hydroxypropiophenone. This common and versatile reaction involves the treatment of a ketone with an amine in the presence of a reducing agent. masterorganicchemistry.com In this case, 3-hydroxypropiophenone would react with ammonia (B1221849), and the resulting imine would be reduced to form this compound. Various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, can be employed for this transformation. masterorganicchemistry.com Asymmetric reductive amination could also be utilized to produce specific enantiomers, such as the (S)-form. nih.gov

Another potential, though less direct, route could involve the catalytic amination of a corresponding propylphenol . Recent advancements have shown that phenols can be directly aminated using rhodium-based catalysts, providing a redox-neutral pathway to anilines. nih.govorganic-chemistry.org

Future research on this compound could explore several avenues:

Development of efficient and stereoselective synthesis methods: Given the lack of detailed published procedures, optimizing a reliable synthetic route would be a valuable contribution.

Investigation of its potential as a precursor for novel heterocyclic compounds: The bifunctional nature of the molecule makes it a suitable starting material for constructing complex ring systems.

Exploration of its biological activity: Derivatives of aminophenols have a wide range of biological activities, and this compound or its derivatives could be screened for potential pharmaceutical applications.

Data Tables

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1270540-91-4C₉H₁₃NO151.21
This compound hydrochloride2680534-24-9C₉H₁₄ClNO187.67
(S)-3-(1-Aminopropyl)phenol hydrochloride2368884-25-5C₉H₁₄ClNO187.67

Data sourced from commercial supplier information. journalcra.combldpharm.com

Established Synthetic Pathways to this compound

The synthesis of racemic this compound has been approached through various established chemical transformations, primarily involving reductive amination and multi-step synthetic sequences.

Reductive Amination Approaches

Reductive amination stands as a prominent one-pot method for the synthesis of amines from carbonyl compounds. organic-chemistry.orgdiva-portal.org This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, the precursor is 3'-hydroxypropiophenone (B76195).

The general reaction involves the condensation of 3'-hydroxypropiophenone with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are favored for their selectivity in reducing the iminium ion over the starting ketone. harvard.educhemicalbook.com

The reaction conditions, such as pH and the choice of solvent, are critical for optimizing the yield. The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

While direct and specific literature detailing the reductive amination of 3'-hydroxypropiophenone to this compound is not extensively available, the general principles of reductive amination are well-established and widely applied in organic synthesis. The table below outlines a generalized protocol based on standard reductive amination procedures.

Table 1: Generalized Conditions for Reductive Amination of 3'-Hydroxypropiophenone

ParameterConditionReference
Starting Material 3'-HydroxypropiophenoneN/A
Amine Source Ammonia (e.g., from ammonium (B1175870) acetate or aqueous ammonia) nih.gov
Reducing Agent Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3) harvard.educhemicalbook.com
Solvent Methanol, Ethanol, or Tetrahydrofuran (THF) harvard.edu
pH Mildly acidic (pH ~6-7) harvard.edu
Temperature Room temperatureN/A

Multistep Synthetic Strategies

Multistep synthetic routes offer an alternative approach to this compound, often starting from more readily available precursors. Several patents related to the synthesis of the analgesic drug Tapentadol describe such pathways where this compound is a key intermediate.

One common strategy begins with a substituted propiophenone, such as 1-(3-methoxyphenyl)propan-1-one. This starting material undergoes a series of transformations, including:

Mannich Reaction: Reaction with formaldehyde and a secondary amine (like dimethylamine) to introduce an aminomethyl group.

Reduction: The resulting keto group can be reduced to a hydroxyl group.

Modification of the Amino Group: This may involve steps to arrive at the desired primary amine.

Demethylation: The methoxy group on the phenyl ring is cleaved to yield the final phenolic hydroxyl group.

Another multistep approach starts with 1-(3-nitrophenyl)propan-1-one. This pathway involves:

Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This is a crucial step to introduce the nitrogen atom that will become part of the aminopropyl side chain.

Diazotization and Hydrolysis: The resulting aniline derivative can be converted to a phenol (B47542) through a diazotization reaction followed by hydrolysis.

Further functional group manipulations to achieve the final structure of this compound.

These multistep syntheses, while longer, allow for greater control over the introduction of functional groups and can be adapted for the synthesis of various derivatives. The choice of starting material and specific reaction sequence can be influenced by factors such as cost, availability of reagents, and desired scale of production.

Stereoselective Synthesis of Enantiopure this compound

The biological activity of molecules containing chiral centers is often dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure (R)- or (S)-3-(1-aminopropyl)phenol is of significant importance. This is achieved through various stereoselective methods.

Chiral Catalyst-Mediated Syntheses

The use of chiral catalysts in hydrogenation or reduction reactions is a powerful strategy for asymmetric synthesis. In the context of this compound synthesis, a prochiral imine, formed from 3-hydroxypropiophenone and ammonia, can be asymmetrically hydrogenated using a chiral transition metal catalyst.

Rhodium-based catalysts, in particular, have been extensively studied for the asymmetric hydrogenation of imines. wiley-vch.dewiley-vch.de Chiral phosphine (B1218219) ligands coordinated to the rhodium center create a chiral environment that directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

While specific examples detailing the use of chiral rhodium catalysts for the direct asymmetric hydrogenation of the imine of 3-hydroxypropiophenone are not abundant in readily available literature, the general applicability of this method is well-documented for a wide range of prochiral imines. The table below summarizes the key components of such a catalytic system.

Table 2: Components of a Chiral Rhodium-Catalyzed Asymmetric Hydrogenation System

ComponentExample/DescriptionReference
Metal Precursor [Rh(COD)2]BF4 or [Rh(NBD)2]BF4 wiley-vch.de
Chiral Ligand Chiral bisphosphine ligands (e.g., derivatives of BINAP, DuPhos) wiley-vch.dewiley-vch.de
Substrate Imine of 3-hydroxypropiophenoneN/A
Solvent Methanol, Toluene, or Dichloromethane wiley-vch.de
Hydrogen Pressure Varies depending on catalyst and substrate wiley-vch.de

The efficiency of such a system is typically evaluated by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other.

Asymmetric Induction in this compound Synthesis

Asymmetric induction involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed. wiley-vch.de

For the synthesis of enantiopure this compound, a chiral amine can be used to form a chiral imine or enamine intermediate from 3-hydroxypropiophenone. The inherent chirality of this intermediate then directs the subsequent reduction of the C=N double bond from a less sterically hindered face, leading to a diastereomerically enriched product. The chiral auxiliary is then cleaved to yield the enantiomerically enriched target amine.

Commonly used chiral auxiliaries for the synthesis of chiral amines include (R)- or (S)-α-phenylethylamine and derivatives of proline. While specific applications of this method to this compound are not widely reported, the principles of asymmetric induction are a cornerstone of asymmetric synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. digitellinc.com In the synthesis of this compound, several green chemistry approaches are being explored.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising green alternative to traditional chemical methods. nih.govmdpi.com Enzymes operate under mild conditions (temperature, pH), often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity.

For the synthesis of chiral this compound, transaminases (TAs) are particularly relevant enzymes. nih.gov Transaminases can catalyze the asymmetric amination of a prochiral ketone, such as 3-hydroxypropiophenone, using an amino donor like isopropylamine or alanine. diva-portal.org This enzymatic approach can directly produce the desired chiral amine in high enantiomeric excess.

The advantages of using transaminases include:

High Enantioselectivity: Often achieving >99% ee.

Mild Reaction Conditions: Reducing energy consumption and by-product formation.

Aqueous Reaction Media: Eliminating the need for hazardous organic solvents.

Reduced Waste: Enzymatic reactions are often highly atom-economical.

The development of robust and stable transaminases through protein engineering is an active area of research, aiming to broaden the substrate scope and improve the efficiency of these biocatalysts for industrial applications. mdpi.com

Another green chemistry consideration is the use of catalytic hydrogenation instead of stoichiometric reducing agents like borohydrides. Catalytic hydrogenation uses molecular hydrogen as the reductant and a small amount of a recyclable metal catalyst, generating water as the only byproduct. wiley-vch.de This approach significantly improves the atom economy and reduces the generation of chemical waste compared to methods that use metal hydrides.

The continuous development and application of these green methodologies are crucial for the sustainable production of this compound and other valuable chemical intermediates.

Properties

CAS No.

1270540-91-4

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 1 Aminopropyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring in 3-(1-Aminopropyl)phenol

The benzene (B151609) ring in this compound is considered "activated" towards electrophilic aromatic substitution due to the presence of electron-donating groups. masterorganicchemistry.com Phenols, in particular, are highly reactive substrates for such reactions, often proceeding under milder conditions than those required for benzene itself. byjus.comchemistrysteps.com

Regioselectivity and Electronic Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is primarily governed by the directing effects of the hydroxyl and 1-aminopropyl substituents. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comvanderbilt.edu This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system via resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. byjus.comchemistrystudent.com

The 1-aminopropyl group is located at the meta-position relative to the hydroxyl group. As an alkyl group, it is weakly activating and also an ortho, para-director through an inductive effect. masterorganicchemistry.com However, in a disubstituted ring, the directing effect of the most powerful activating group dominates. vanderbilt.edu Therefore, the hydroxyl group will dictate the positions of substitution.

For this compound, the positions ortho to the hydroxyl group are C2 and C6, and the position para is C4. Consequently, electrophilic attack is strongly favored at these sites. Steric hindrance from the adjacent 1-aminopropyl group at C3 might slightly disfavor substitution at the C2 and C4 positions, potentially leading to a preference for substitution at the C6 position.

Table 1: Electronic and Directing Effects of Substituents on the Phenolic Ring
SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-OH (Hydroxyl)1+R (Resonance Donating), -I (Inductive Withdrawing)Strongly ActivatingOrtho, Para
-CH(NH₂)CH₂CH₃ (1-Aminopropyl)3+I (Inductive Donating)Weakly ActivatingOrtho, Para

Reaction Kinetics and Transition State Analysis

Specific kinetic data for the electrophilic substitution of this compound is not extensively documented. However, the kinetics can be inferred from the general mechanism of electrophilic aromatic substitution on highly activated rings like phenol (B47542). The reaction proceeds through a two-step mechanism. The first and rate-determining step is the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com The second step is a rapid deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

Due to the strong activating nature of the hydroxyl group, the energy barrier for the formation of the arenium ion is significantly lowered compared to benzene. chemistrystudent.com This results in a much faster reaction rate. Phenols are so reactive that they can undergo halogenation even in the absence of a Lewis acid catalyst, which is typically required for less activated aromatic compounds. byjus.comchemistrysteps.comstackexchange.com For example, phenol reacts readily with bromine water to form 2,4,6-tribromophenol. stackexchange.com Similarly, nitration can often be achieved with dilute nitric acid without the need for the strongly acidic conditions of a sulfuric acid catalyst. chemistrystudent.comlibretexts.org

Transition state analysis reveals why ortho and para substitution is favored. The transition state leading to the arenium ion for ortho and para attack is lower in energy because the positive charge in the intermediate can be delocalized onto the oxygen atom of the hydroxyl group through resonance. This provides a particularly stable resonance contributor and is not possible for meta attack. This stabilization of the intermediate lowers the activation energy for the ortho and para pathways, making them kinetically favored.

Reactions Involving the Amino Group of this compound

The 1-aminopropyl side chain contains a primary amine, which functions as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows for a variety of reactions that are characteristic of primary amines.

Nucleophilic Reactivity of the Amine

The primary amino group of this compound is expected to undergo typical nucleophilic reactions such as acylation and alkylation. All amines possess a lone pair of electrons on the nitrogen atom, which can attack electron-deficient centers. chemguide.co.uk

Acylation: Reaction with acyl chlorides or acid anhydrides would lead to the formation of an N-substituted amide. This reaction is a common method for protecting the amino group or synthesizing more complex molecules. chemcess.com

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. chemguide.co.uk However, this reaction can be difficult to control and often results in a mixture of products because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com

The nucleophilicity of the aliphatic primary amine in this compound is significantly greater than that of an aromatic amine (like aniline), where the nitrogen lone pair is delocalized into the benzene ring, making it less available for reaction. libretexts.orgstudysmarter.co.uk

Table 2: General Comparison of Amine Nucleophilicity
Amine TypeRelative NucleophilicityReason
Secondary Alkylamine (R₂NH)StrongestInductive effect of two alkyl groups enhances electron density on nitrogen.
Primary Alkylamine (RNH₂)StrongInductive effect of one alkyl group. masterorganicchemistry.com
Ammonia (B1221849) (NH₃)ModerateBaseline nucleophilicity for comparison.
Aromatic Amine (ArNH₂)WeakLone pair is delocalized into the aromatic ring by resonance. researchgate.net

Formation of Imines and Schiff Bases from this compound

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines (R₂C=NR'), also known as Schiff bases. libretexts.orgbyjus.com This reaction is a cornerstone of amine chemistry and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The mechanism is typically catalyzed by acid. The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the intermediate carbinolamine to facilitate its departure as water, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive. libretexts.orglibretexts.org The optimal pH for imine formation is generally around 5. libretexts.org This reaction is reversible and the resulting imine can be hydrolyzed back to the parent amine and carbonyl compound under acidic conditions. libretexts.org this compound would be expected to form Schiff bases upon reaction with a wide variety of aldehydes and ketones.

Oxidation and Reduction Pathways of this compound

Aminophenols are generally susceptible to oxidation due to the presence of two electron-donating groups on the aromatic ring. chemcess.comresearchgate.net Reduction of the compound is less common as the functional groups are already in a reduced state.

Oxidation Pathways The oxidation of this compound can be complex, with potential reactions occurring at the phenolic hydroxyl group, the amino group, or the aromatic ring itself.

Oxidation of the Phenol Moiety: Phenols can be oxidized by strong oxidizing agents like chromic acid to form quinones. chemistrysteps.comlibretexts.org In the case of this compound, oxidation could potentially lead to a substituted benzoquinone derivative.

Oxidation involving the Amino Group: Studies on other aminophenols, such as p-aminophenol, have shown that oxidation can proceed via a one-electron transfer to form an aminophenoxy free radical. nih.gov This radical intermediate can then undergo further reactions, including dimerization or polymerization, or it may convert to a quinoneimine. ustc.edu.cn The final products are often complex mixtures and can be colored. researchgate.net

Side-Chain Oxidation: Under very harsh oxidizing conditions, it is possible for the alkyl side chain to be oxidized. Oxidation can occur at the benzylic position (the carbon attached to the ring), provided it has a hydrogen atom attached. libretexts.org

Reduction Pathways The functional groups in this compound are not readily reduced under standard conditions.

Reduction of the Aromatic Ring: The benzene ring is very stable and its reduction (hydrogenation) to a cyclohexyl ring requires harsh conditions, such as high pressures and temperatures with specific metal catalysts (e.g., rhodium or ruthenium).

Other Functional Groups: The hydroxyl and primary amino groups are already in reduced states and are not susceptible to further reduction.

The synthesis of aminophenols often involves the reduction of a corresponding nitrophenol. wikipedia.orgcas.czmdpi.com For instance, the precursor to this compound could be synthesized by reducing a nitrated version of the molecule.

Phenolic Oxidation Mechanisms

The phenolic group of this compound is susceptible to oxidation, a process that can be initiated by a variety of chemical and electrochemical methods. The primary mechanistic step in the oxidation of phenols is the formation of a phenoxyl radical. This highly reactive intermediate can then undergo several subsequent reactions, leading to a range of products.

One-electron oxidation of the phenolic hydroxyl group results in the formation of a 3-(1-aminopropyl)phenoxyl radical. The presence of the aminopropyl substituent at the meta position influences the electron density distribution in the aromatic ring, which in turn affects the stability and subsequent reactivity of the radical. This radical species can then participate in coupling reactions.

Radical-radical coupling can lead to the formation of dimers. These can be carbon-carbon linked (biphenols) or carbon-oxygen linked (diphenyl ethers). The specific linkage (ortho-ortho, para-para, ortho-para, etc.) is dictated by the electron density distribution in the phenoxyl radical.

Under certain conditions, particularly with stronger oxidizing agents or catalysts, the oxidation can proceed further to form quinone-like structures, although this is more common for ortho- and para-substituted phenols. For meta-substituted phenols like this compound, oxidative polymerization is a more likely outcome, leading to the formation of complex polymeric materials. tandfonline.com This occurs through repeated radical coupling reactions, forming an extended conjugated system.

The table below summarizes potential oxidation products of this compound and the general conditions under which they might be formed, based on the known oxidation chemistry of phenols and aminophenols. libretexts.org

Oxidizing Agent/MethodPotential Product(s)Reaction Conditions
Mild oxidizing agents (e.g., Fe(III) salts)Dimeric products (C-C or C-O coupled)Ambient temperature, aqueous or organic solvent
Strong oxidizing agents (e.g., KMnO4, CrO3)Oxidative degradation productsHarsher conditions, potential for ring opening
Electrochemical oxidationPolymeric films, quinone-like structuresApplied potential, specific electrode material
Enzymatic oxidation (e.g., peroxidases)Phenoxyl radicals, subsequent coupling productsPhysiological pH and temperature

Reductive Transformations of this compound

The reductive transformations of this compound can target either the aromatic ring or the phenolic hydroxyl group, depending on the reagents and reaction conditions employed.

Hydrogenation of the Aromatic Ring:

Catalytic hydrogenation is a common method for the reduction of aromatic rings. In the presence of a suitable catalyst (e.g., rhodium, palladium, or nickel) and a source of hydrogen, the benzene ring of this compound can be reduced to a cyclohexane ring. nih.govmdpi.com This transformation would yield 3-(1-aminopropyl)cyclohexanol. The stereochemistry of the resulting cyclohexanol (cis or trans) can often be controlled by the choice of catalyst and reaction conditions. nih.gov It is also possible to achieve partial hydrogenation to yield a cyclohexanone derivative, 3-(1-aminopropyl)cyclohexanone, which could be an intermediate in the full reduction to the cyclohexanol. mdpi.com

Birch Reduction:

The Birch reduction offers a method for the partial reduction of the aromatic ring to a non-conjugated diene. nrochemistry.commasterorganicchemistry.com This reaction typically employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. nrochemistry.com For a phenol derivative, the hydroxyl group is typically deprotonated first, and its electron-donating nature directs the reduction to the 1,4-positions relative to the substituent, yielding a cyclohexadiene derivative. In the case of this compound, this would likely result in the formation of 3-(1-aminopropyl)cyclohexa-2,5-dien-1-ol.

The following table outlines potential reductive transformations of this compound, the reagents that could be used, and the likely products, based on established reduction methodologies for phenols.

Reduction MethodReagent(s)Potential Product(s)
Catalytic HydrogenationH₂, Rh/C or Pd/C catalyst3-(1-aminopropyl)cyclohexanol
Catalytic Hydrogenation (controlled)H₂, Ni catalyst3-(1-aminopropyl)cyclohexanone
Birch ReductionNa or Li, liquid NH₃, alcohol3-(1-aminopropyl)cyclohexa-2,5-dien-1-ol

Advanced Spectroscopic and Analytical Characterization in 3 1 Aminopropyl Phenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-(1-Aminopropyl)phenol and Its Adducts

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers fundamental structural information. The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms.

For this compound, specific chemical shifts can be predicted based on the analysis of similar structures like 3-aminophenol (B1664112) and substituted propylbenzenes. The aromatic protons would appear in the downfield region (typically 6.0-7.5 ppm) due to the deshielding effects of the benzene (B151609) ring, while the aliphatic protons of the aminopropyl group would be found in the upfield region.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides predicted chemical shift (δ) values in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Atom Type Multiplicity Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH Multiplet 6.5 - 7.2 113 - 130
Aromatic C-OH Singlet - 155 - 158
Aromatic C-CH Singlet - 140 - 145
Aromatic C-NH2 Singlet - -
Phenolic OH Broad Singlet 8.5 - 9.5 -
Amine NH₂ Broad Singlet 1.5 - 3.5 -
Methine CH-N Quartet ~3.5 - 4.0 ~50 - 55
Methylene CH₂ Multiplet ~1.6 - 1.8 ~25 - 30

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the propyl chain and the relative positions of protons on the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals. Further analysis using HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations, confirming the connection of the propyl group to the phenyl ring.

While solution NMR averages out anisotropic interactions, solid-state NMR (ssNMR) provides information on the structure and dynamics of molecules in their solid form. emory.edu For this compound, techniques like Magic Angle Spinning (MAS) are necessary to reduce line broadening and obtain high-resolution spectra. emory.edunih.gov

Solid-state NMR is particularly useful for:

Polymorphism Analysis: Identifying and characterizing different crystalline forms of the compound, which can have distinct physical properties.

Intermolecular Interactions: Probing hydrogen bonding networks and molecular packing in the crystal lattice through techniques that measure internuclear distances.

Vibrational Spectroscopy (FTIR and Raman) in Studying this compound

FTIR and Raman spectra of this compound would display characteristic bands corresponding to its key functional groups. FTIR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. thermofisher.com

Characteristic Vibrational Frequencies for this compound

This interactive table outlines the expected vibrational modes and their corresponding wavenumber ranges in cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Technique
O-H (Phenol) Stretching 3200 - 3600 (Broad) FTIR
N-H (Amine) Stretching 3300 - 3500 FTIR
C-H (Aromatic) Stretching 3000 - 3100 Raman/FTIR
C-H (Aliphatic) Stretching 2850 - 3000 Raman/FTIR
C=C (Aromatic) Ring Stretching 1450 - 1600 Raman/FTIR
N-H (Amine) Bending (Scissoring) 1590 - 1650 FTIR
C-O (Phenol) Stretching 1200 - 1260 FTIR

The precise positions of the O-H and N-H stretching bands are highly sensitive to hydrogen bonding. In a condensed phase, these groups in this compound will participate in intermolecular hydrogen bonds, leading to a broadening and shifting of their stretching frequencies to lower wavenumbers compared to the free, non-bonded state. nih.gov The extent of this shift can provide qualitative information about the strength of the hydrogen-bonding network. Theoretical vibrational analysis can be employed to support the assignment of these modes and understand how different conformations of the propyl side chain might influence the vibrational spectrum. nih.govijaemr.com

Mass Spectrometry Techniques for Investigating this compound Reaction Products

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of synthesized this compound and for identifying the products of its subsequent reactions.

Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to analyze organic molecules without causing significant fragmentation. acdlabs.com When analyzing reaction mixtures containing this compound, the resulting products are typically detected as charged adducts. acdlabs.com The most common adduct in positive ion mode is the protonated molecule, [M+H]⁺, where M is the neutral molecule. nih.gov

Other common adducts can form from interactions with cations present in the solvent or glassware, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). acdlabs.comyoutube.com High-resolution mass spectrometry can determine the elemental composition of a reaction product by measuring its exact mass with high precision. For instance, if this compound (MW = 151.21 g/mol ) undergoes acylation with acetic anhydride, mass spectrometry would be used to confirm the formation of the N-acetylated product by identifying a peak corresponding to its calculated protonated mass.

Common Adduct Ions in ESI Mass Spectrometry for Reaction Product Analysis

This interactive table lists common adducts observed in positive mode ESI-MS and the corresponding mass difference from the neutral molecule (M).

Adduct Ion Mass Difference Example m/z for this compound (M ≈ 151.21)
[M+H]⁺ +1.0078 152.22
[M+Na]⁺ +22.9898 174.20
[M+K]⁺ +39.0983 190.31
[M+NH₄]⁺ +18.0344 169.24

By using tandem mass spectrometry (MS/MS), ions of a specific m/z value can be isolated and fragmented to obtain structural information about the reaction product, further confirming its identity.

Computational and Theoretical Studies of 3 1 Aminopropyl Phenol

Quantum Chemical Calculations (DFT, ab initio) for 3-(1-Aminopropyl)phenol

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. DFT, especially with hybrid functionals like B3LYP, has proven effective for investigating the structural and electronic characteristics of phenolic derivatives by balancing computational cost and accuracy. rjpn.org These calculations are typically performed with basis sets such as 6-31G* or cc-pVTZ to provide a reliable description of the molecule's electronic distribution. researchgate.netresearchgate.net

The electronic structure of a molecule governs its reactivity. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. rjpn.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the lone pairs of the oxygen and nitrogen atoms, which act as electron-donating centers. The LUMO would likely be a π* (pi-antibonding) orbital distributed over the aromatic system.

DFT studies on simple aminophenol isomers have shown that the meta-position (3-aminophenol) confers a higher degree of stability compared to the ortho- and para-isomers. researchgate.net This is attributed to less disruptive electronic communication between the amino and hydroxyl groups in the meta configuration. This principle suggests that this compound would also possess considerable electronic stability. The calculated global descriptive parameters provide insights into the molecule's reactivity. rjpn.org

Table 5.1.1: Representative Theoretical Electronic Properties of this compound Note: The following values are illustrative and represent typical results obtained from DFT (B3LYP/6-311G) calculations for this class of compound.

ParameterRepresentative ValueDescription
HOMO Energy -5.2 eVIndicates the energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -0.3 eVIndicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap 4.9 eVThe energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability.
Ionization Potential 6.5 eVThe energy required to remove an electron; related to antioxidant capacity.
Electron Affinity 1.1 eVThe energy released when an electron is added.

Quantum chemical calculations are widely used to predict vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to specific molecular motions, such as the stretching and bending of bonds. For this compound, key vibrational modes would include the O-H and N-H stretches, aromatic C-H stretches, and C=C ring vibrations. Theoretical calculations can aid in the assignment of experimentally observed spectral bands.

Table 5.1.2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups Note: These are typical unscaled frequencies calculated at the DFT/B3LYP level. Experimental values may differ.

Vibrational ModeFunctional GroupRepresentative Wavenumber (cm⁻¹)
O-H StretchPhenolic Hydroxyl~3650
N-H Symmetric StretchPrimary Amine~3400
N-H Asymmetric StretchPrimary Amine~3500
C-H Aromatic StretchPhenyl Ring~3100
C-H Aliphatic StretchPropyl Chain~2950
N-H ScissoringPrimary Amine~1620
C=C Aromatic StretchPhenyl Ring~1600, ~1500
C-O StretchPhenolic C-O~1250

Conformer Analysis and Conformational Landscapes of this compound

The flexibility of this compound arises from the rotation around several single bonds, leading to multiple conformers (spatial arrangements) with different energies. The primary sources of conformational isomerism are the rotation about the Cα-Cβ and Cβ-Cγ bonds of the propyl side chain and the C-N bond.

A conformational analysis aims to map the potential energy surface (PES) of the molecule to identify the lowest-energy (most stable) conformers and the energy barriers that separate them. Studies on similar structures, such as (3-aminopropyl)triethoxysilane, have used NMR spectroscopy to determine the population distribution of conformers around the C-C bonds of the propyl chain. researchgate.net These studies show a preference for specific arrangements, typically a mix of anti (dihedral angle of 180°) and gauche (dihedral angle of ±60°) conformers, with the anti conformer often being slightly more stable due to reduced steric hindrance. researchgate.net

Table 5.2.1: Representative Conformational Population Distribution for the Propyl Chain Based on analogous data from NMR analysis of related aminopropyl structures. researchgate.net

Rotatable BondConformerDihedral AngleRepresentative Population
Cα - Cβ Anti~180°~75%
Gauche~60°~25%
Cβ - Cγ Anti~180°~55%
Gauche~60°~45%

Theoretical Studies on Reaction Mechanisms Involving this compound

Theoretical methods are invaluable for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate. It is not a stable molecule but a fleeting arrangement of atoms at the peak of an energy barrier. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, which means it is an energy minimum in all directions except one (the reaction coordinate). A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate toward the products. researchgate.net For a reaction involving this compound, such as electrophilic substitution on the ring or oxidation of the hydroxyl group, DFT calculations would be used to locate the geometry and energy of the relevant transition state.

For example, in a hypothetical reaction where the phenolic hydroxyl group is oxidized, the profile would show the energy of this compound and an oxidizing agent, the energy of the transition state for hydrogen abstraction, and the final energy of the resulting phenoxyl radical and the reduced agent.

Table 5.3.1: Illustrative Reaction Energy Profile for a Hypothetical Oxidation Reaction Note: Energies are relative to the reactants and are for illustrative purposes only.

SpeciesDescriptionRepresentative Relative Energy (kJ/mol)
Reactants This compound + Radical0.0
Transition State H-abstraction from OH group+45.0
Products Phenoxyl Radical + Reduced Species-20.0

pKa Prediction and Acidity/Basicity Studies of this compound

The structure of this compound features two ionizable groups: a phenolic hydroxyl group (-OH) and a primary amino group (-NH2). Consequently, the molecule exhibits both acidic and basic properties. Computational methods are invaluable for predicting the acid dissociation constants (pKa) of these groups, which govern their protonation state at a given pH.

The acidity of the phenolic hydroxyl group is influenced by the aminopropyl substituent on the aromatic ring. Conversely, the basicity of the amino group is affected by the presence of the hydroxyphenyl moiety. Electron-donating groups generally decrease the acidity of phenols by destabilizing the phenoxide conjugate base, while electron-withdrawing groups increase acidity. sips.org.intru.ca The alkylamino group is typically considered electron-donating. Similarly, the basicity of the amino group is influenced by substituents; electron-withdrawing groups decrease basicity by delocalizing the nitrogen lone pair, making it less available to accept a proton. libretexts.orgmasterorganicchemistry.com

Computational pKa prediction can be approached using various methods. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are often employed. mdpi.com These calculations can determine the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment. nih.gov Solvation models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), are crucial for accurately representing the solvent's effect. mdpi.comresearchgate.net For enhanced accuracy, some computational protocols include explicit water molecules in the calculation to model the direct hydrogen-bonding interactions at the reaction center. mdpi.comresearchgate.net

One predicted pKa value for the functional group of this compound has been reported in chemical databases. chemicalbook.com This value likely corresponds to the protonation of the amino group, as alkylamines typically have pKa values for their conjugate acids in the 9-11 range. The phenolic proton is expected to have a pKa around 10, similar to phenol itself. sips.org.in

Table 1: Predicted pKa Value for this compound

Ionizable Group Predicted pKa Computational Basis
Amino (Conjugate Acid) 9.86 ± 0.10 chemicalbook.com Likely based on quantitative structure-property relationship (QSPR) models or other cheminformatics tools.

Note: The table presents a computationally predicted value and a general estimation based on chemical principles.

Detailed acidity and basicity studies would involve calculating the pKa for both the phenolic deprotonation and the amino protonation. The relative values are important for understanding the predominant ionic species of the molecule in different pH environments.

Molecular Dynamics Simulations of this compound in Solvation Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. semanticscholar.orgmdpi.com For this compound, MD simulations can provide detailed insights into its behavior when dissolved in a solvent, typically water, revealing how the solute interacts with the surrounding solvent molecules. chemrxiv.org

An MD simulation of this system would begin by placing a model of the this compound molecule into a simulation box filled with a defined number of solvent molecules (e.g., water). The interactions between all atoms are described by a set of parameters known as a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM. semanticscholar.orgmines.edu The simulation then calculates the forces on each atom and integrates Newton's equations of motion to track the trajectory of every atom over a set period, often on the scale of nanoseconds to microseconds. mdpi.com

Key aspects that can be investigated through MD simulations include:

Solvation Structure: Analysis of the simulation can reveal the structure of the solvent around the solute molecule. This is often visualized through radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. It is expected that water molecules would form distinct solvation shells around the polar hydroxyl and amino groups, engaging in strong hydrogen bonding. chemrxiv.orgresearchgate.net The hydrophobic phenyl ring and propyl chain would be surrounded by a more ordered, cage-like water structure.

Hydrogen Bonding Dynamics: The simulations can quantify the number of hydrogen bonds formed between the solute's -OH and -NH2 groups and the surrounding water molecules. The lifetime of these hydrogen bonds can also be calculated, providing information on the strength and stability of these crucial interactions. chemrxiv.org

Conformational Analysis: The aminopropyl side chain of the molecule is flexible. MD simulations can explore the different conformations (shapes) the molecule adopts in solution and determine their relative stabilities.

Dynamical Properties: The simulation can be used to calculate dynamic properties such as the diffusion coefficient of this compound in the solvent, which describes its translational motion. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

Parameter Typical Value/Method Purpose
Force Field OPLS-AA, CHARMM, AMBER Describes the potential energy and forces between atoms.
Solvent Model TIP3P, TIP4P-Ew, SPC/E Represents the water molecules in the simulation box. semanticscholar.org
Simulation Box Cubic or Rectangular Defines the periodic boundary conditions for the system. mdpi.com
Ensemble NPT (Isothermal-Isobaric) Maintains constant number of particles, pressure, and temperature. mdpi.com
Temperature 298 K (25 °C) Simulates room temperature conditions. mdpi.com
Pressure 1 bar Simulates atmospheric pressure. mdpi.com
Simulation Time Nanoseconds (ns) to Microseconds (µs) Duration of the simulation to observe molecular motions. semanticscholar.org

By performing such simulations, researchers can build a detailed, atomistic picture of how this compound interacts with its aqueous environment, which is fundamental to understanding its chemical and physical properties.

Interactions of 3 1 Aminopropyl Phenol with Biological Macromolecules Mechanistic Studies

Molecular Recognition and Binding Mechanisms with Proteins and Enzymes

The interaction of 3-(1-aminopropyl)phenol with proteins and enzymes is governed by a series of non-covalent forces dictated by its distinct functional groups: a hydroxylated aromatic ring and a flexible aminopropyl side chain. These interactions are crucial for the molecule's biological activity and involve a combination of hydrogen bonding, π-stacking, and electrostatic forces. frontiersin.orgnih.gov Proteins that possess flexible structures with more basic amino acids tend to have a greater capacity for interacting with phenolic compounds. frontiersin.org

The molecular architecture of this compound allows for a specific and multifaceted binding profile within protein active sites.

Hydrogen Bonding : The phenolic hydroxyl (-OH) group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong connections with amino acid residues such as aspartate, glutamate, serine, and threonine. The primary amine (-NH2) on the propyl side chain also serves as a potent hydrogen bond donor. nih.govresearchgate.net

Pi-Stacking (π-π Interactions) : The aromatic phenol (B47542) ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction, driven by London dispersion forces, is fundamental to the stabilization of the molecule within hydrophobic pockets of a protein's binding site. nih.gov

Electrostatic Interactions : At physiological pH, the primary amine of the aminopropyl group is typically protonated, carrying a positive charge. This enables strong electrostatic or ionic interactions with negatively charged amino acid residues, such as aspartate and glutamate. frontiersin.org

These non-covalent interactions are reversible and collectively contribute to the binding affinity and specificity of this compound for its protein targets. frontiersin.orgresearchgate.net

Table 1: Potential Non-Covalent Interactions of this compound with Amino Acid Residues

Functional Group of this compoundInteraction TypeInteracting Amino Acid Residues (Examples)Nature of Interaction
Phenolic Hydroxyl (-OH)Hydrogen BondingAspartate, Glutamate, Serine, Threonine, Asparagine, GlutamineActs as H-bond donor and acceptor.
Aromatic Ringπ-π StackingPhenylalanine, Tyrosine, TryptophanHydrophobic interaction stabilizing the ligand in a binding pocket.
Aminopropyl Group (-NH3+)Electrostatic / Ionic BondAspartate, GlutamateAttraction between the positively charged amine and negatively charged residues.
Aminopropyl Group (-NH2)Hydrogen BondingAspartate, Glutamate, Serine, ThreonineActs as an H-bond donor.

The metabolic fate of this compound is likely governed by enzymatic pathways common to phenols and aromatic amines. The primary site of metabolism is the liver, involving Phase I and Phase II biotransformation reactions.

Phase I Reactions (Functionalization): The initial metabolic step for phenolic compounds often involves hydroxylation of the aromatic ring. researchgate.netnih.gov This reaction is typically catalyzed by cytochrome P450 monooxygenases. For this compound, this could result in the formation of catechol or hydroquinone (B1673460) derivatives. nih.govnih.gov Studies on the closely related 4-aminophenol (B1666318) have shown its conversion to 1,4-benzenediol and subsequently to 1,2,4-trihydroxybenzene by bacterial enzymes. nih.govasm.org Following hydroxylation, the aromatic ring can be cleaved by dioxygenase enzymes, leading to the formation of linear acidic metabolites like maleylacetic acid. nih.govnih.govasm.org Another potential Phase I reaction involves the oxidation of the aminopropyl side chain.

Phase II Reactions (Conjugation): Following functionalization, the hydroxyl and amino groups can undergo conjugation reactions. The phenolic hydroxyl group is a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of more water-soluble glucuronide and sulfate (B86663) conjugates, respectively. The amino group can be a target for N-acetyltransferases (NATs), resulting in an acetylated metabolite.

Table 2: Plausible Enzymatic Biotransformation Pathways

Metabolic PhaseReaction TypeEnzyme Family (Example)Potential Metabolite
Phase IAromatic HydroxylationCytochrome P450 (CYPs), Phenol HydroxylaseAminopropyl-catechol or Aminopropyl-hydroquinone
Phase IRing CleavageDioxygenases (e.g., 1,2,4-trihydroxybenzene 1,2-dioxygenase)Maleylacetic acid derivatives
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)This compound-O-glucuronide
Phase IISulfationSulfotransferases (SULTs)This compound-O-sulfate
Phase IIAcetylationN-acetyltransferases (NATs)N-acetyl-3-(1-aminopropyl)phenol

Interactions with Nucleic Acids and Membrane Components

Nucleic Acids: The planar aromatic ring and the positively charged side chain of this compound suggest a potential for interaction with nucleic acids like DNA. nih.gov The mechanism can involve:

Intercalation : The planar phenol ring may insert itself between the base pairs of the DNA double helix.

Electrostatic Interaction : The protonated aminopropyl group can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.govresearchgate.net

Studies on 4-aminophenol derivatives have demonstrated their ability to bind to DNA, causing changes in the DNA's spectral properties (hyperchromism and bathochromic shifts), which is indicative of such interactions. nih.govmdpi.com These interactions suggest that the compound could potentially interfere with DNA replication or transcription processes.

Membrane Components: this compound is an amphipathic molecule, possessing both a hydrophilic (hydroxyl and amino groups) and a hydrophobic (aromatic ring) region. nih.govquora.com This dual nature dictates its interaction with cell membranes, which are primarily composed of phospholipid bilayers. nih.govlibretexts.org The molecule is expected to orient itself at the membrane-water interface. mdpi.com

The hydrophobic phenol ring can penetrate into the nonpolar hydrocarbon core of the lipid bilayer, interacting with the fatty acid tails of phospholipids. nih.govmdpi.com Concurrently, the polar hydroxyl and aminopropyl groups would remain near the membrane surface, forming hydrogen bonds and electrostatic interactions with the polar phosphate headgroups of the lipids and the surrounding aqueous environment. mdpi.com This insertion into the membrane can alter its physical properties, such as fluidity and thickness, which may in turn affect the function of embedded membrane proteins. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Target Level

While specific SAR studies for this compound are not extensively documented, analysis of related aminophenol derivatives provides valuable insights into how structural modifications can influence biological activity.

Substitution on the Amino Group : Modifying the substituent on the nitrogen atom can significantly alter activity. For p-aminophenol derivatives, substituents that decrease the basicity of the nitrogen, unless they are metabolically removed, tend to reduce the compound's activity. drugbank.com

Modification of the Phenolic Hydroxyl Group : Etherification of the phenolic -OH group with different alkyl chains (e.g., methyl, ethyl, propyl) can modulate both efficacy and side effect profiles. drugbank.com

Position of Functional Groups : The relative positions of the hydroxyl and amino groups on the aromatic ring (ortho, meta, para) are critical. Recent studies on ortho-aminophenol derivatives have shown that intramolecular hydrogen bonds can enhance their activity as ferroptosis inhibitors by improving the alignment of the amine with the aromatic π-system. nih.gov This suggests that the meta position in this compound is a key determinant of its specific interaction profile.

Alkyl Chain Characteristics : The nature of the side chain attached to the amino group is crucial. For a series of p-alkylaminophenols, antiproliferative potency was directly related to the length of the alkyl chain, indicating the importance of the propyl group in this compound for its biological interactions.

Table 3: Summary of Structure-Activity Relationships Based on Aminophenol Analogs

Structural ModificationObserved Effect on Activity (in Analogs)Potential Implication for this compound
Substitution on the amine (e.g., acetylation)Reduces activity if basicity is lowered. drugbank.comThe primary amine is likely important for activity via H-bonding and electrostatic interactions.
Etherification of the phenolic -OHModulates activity and side effects. drugbank.comThe free hydroxyl group is a key interaction point; blocking it would likely alter the binding profile.
Isomeric position (ortho vs. meta vs. para)Affects intramolecular bonding and target alignment. nih.govThe meta-arrangement dictates a specific 3D orientation of functional groups for target recognition.
Length/structure of the N-alkyl chainChain length directly correlates with potency in some systems.The propyl chain's length and flexibility are optimized for a specific binding pocket.

Applications in Materials Science and Catalysis Research

3-(1-Aminopropyl)phenol as a Monomer or Precursor in Polymer Synthesis

The presence of both an amine and a phenol (B47542) group allows this compound to be utilized as a monomer or a precursor in the synthesis of a range of polymeric materials. These functional groups provide sites for polymerization and cross-linking, enabling the formation of complex macromolecular structures with tailored properties.

Phenolic resins, also known as phenoplasts, are synthetic polymers derived from the reaction of a phenol or substituted phenol with an aldehyde, most commonly formaldehyde. wikipedia.org These resins are known for their high thermal stability, chemical resistance, and flame-retardant properties. wikipedia.org The synthesis of phenolic resins can proceed under either acidic or alkaline conditions, leading to two main types of resins: novolacs and resoles. wikipedia.org

While direct research on the incorporation of this compound into phenolic resins is not extensively documented, its structure suggests potential for modifying the properties of traditional phenolic resins. The primary amine group of this compound could react with formaldehyde, in a similar manner to other amino compounds, to form phenol-aniline-formaldehyde (PAF) type resins. The synthesis of such resins typically involves the reaction of phenol and aniline with formaldehyde, often under reflux conditions. ajchem-a.com The incorporation of the aminopropylphenol moiety could introduce greater flexibility and additional cross-linking sites into the polymer network, potentially enhancing mechanical properties such as toughness and impact resistance. The amine group can also influence the curing process and the final cross-linked structure of the resin.

The general process for creating phenolic resins involves a step-growth polymerization. wikipedia.org In the case of novolacs, a less than stoichiometric amount of formaldehyde is reacted with phenol in the presence of an acid catalyst. wikipedia.org For resoles, a molar excess of formaldehyde is used with a base catalyst. wikipedia.org The inclusion of this compound would add another layer of complexity and functionality to these established synthetic routes.

The dual functionality of this compound makes it a candidate for the synthesis of novel polymeric materials beyond traditional phenolic resins. Research into related aminophenol compounds has demonstrated their utility in creating advanced materials. For instance, composites based on poly(meta-aminophenol) (PmAP) have been synthesized and utilized for applications such as the removal of heavy metal ions from aqueous solutions. nih.govresearchgate.net

In one study, a ternary nanocomposite was fabricated using poly(m-aminophenol), 3-aminopropyl triethoxysilane (APTES), and graphene oxide (GO). nih.govresearchgate.net The in-situ polymerization of the meta-aminophenol monomer on the surface of graphene oxide was a key step in the synthesis. nih.govresearchgate.net While this study used m-aminophenol, the principles can be extended to this compound. The aminopropyl group could enhance the interaction with other components in a composite material and provide a more flexible linker.

The synthesis of such novel polymeric materials often involves techniques like Michael addition reactions, which can be used to create branched polycationic polymers from amine monomers. nih.gov The resulting polymers can have applications in areas like gene delivery. nih.gov The specific structure of this compound could lead to polymers with unique architectures and properties suitable for a range of specialized applications.

Catalytic Roles of this compound Derivatives

Derivatives of this compound hold promise in the field of catalysis, both as organocatalysts and as ligands for metal-catalyzed reactions. The aminophenol moiety can be readily modified to tune its steric and electronic properties, making it a versatile scaffold for catalyst design.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Aminophenol derivatives have been explored for their potential in this area. While specific studies focusing on this compound as an organocatalyst are limited, the broader class of aminophenol-containing molecules has shown catalytic activity. For example, helical polycyclic phenols have been used in catalytic kinetic resolutions through enantioselective dearomative amination reactions, a process that relies on the principles of organocatalysis. nih.gov The presence of both an acidic phenol and a basic amine in the same molecule allows for potential bifunctional catalysis, where both groups participate in activating the substrates.

The aminophenol structure is a common motif in ligands for metal-catalyzed reactions. derpharmachemica.com The nitrogen and oxygen atoms of the aminophenol can coordinate to a metal center, forming a stable chelate complex. The electronic properties of the metal center can be modulated by substituents on the aminophenol ring, thereby influencing the catalytic activity and selectivity of the complex.

Transition metal complexes with aminophenol-based ligands have been investigated for a variety of catalytic applications. derpharmachemica.com These ligands can support a range of metal ions and have been shown to be effective in reactions such as ring-opening copolymerization. bath.ac.uk The ability of the aminophenol ligand to stabilize different oxidation states of the metal is often crucial to the catalytic cycle. For instance, iron(III) complexes with salalen, salen, and salan frameworks, which are related to aminophenol structures, have been used as catalysts for the ring-opening copolymerization of phthalic anhydride and cyclohexene oxide. bath.ac.uk The design of ligands derived from this compound could offer new possibilities in this field, with the propyl group potentially influencing the steric environment around the metal center.

Table 1: Examples of Aminophenol Derivatives in Catalysis This table is generated based on the text and may not be exhaustive.

Catalyst/Ligand Type Application Metal Center (if applicable)
Helical Polycyclic Phenols Catalytic Kinetic Resolution N/A (Organocatalyst)
Salalen, Salen, Salan Ligands Ring-Opening Copolymerization Iron(III)

Development of Sensors and Biosensors Utilizing this compound-Modified Surfaces

The chemical properties of this compound make it a suitable candidate for modifying surfaces to create sensors and biosensors. The amine group can be used to covalently attach the molecule to a variety of substrates, such as electrode surfaces, while the phenol group can participate in electrochemical reactions or act as a recognition element.

The modification of electrode surfaces with polymeric films containing aminophenol units has been shown to be an effective strategy for the development of electrochemical sensors. For instance, a glassy carbon electrode modified with a composite of graphene and PEDOT:PSS has been used for the detection of paraoxon-ethyl. nih.gov The incorporation of aminophenol-like structures can enhance the electrocatalytic properties of the electrode.

In a relevant study, an electrochemical sensor for nitrite detection was developed using a 3-aminophenol-formaldehyde polymer nanosphere/phosphotungstic acid nanocomposite modified electrode. researchgate.net This demonstrates the potential of polymers derived from aminophenols in sensor applications. Similarly, screen-printed electrodes modified with a film of nickel(II) tetrasulfonated phthalocyanine have been used for the analysis of p-aminophenol. researchgate.net

The development of biosensors often involves the immobilization of a biological recognition element, such as an enzyme, onto a transducer surface. The functional groups of this compound could be utilized to facilitate this immobilization. For example, horseradish peroxidase has been entrapped in a composite film on a glassy carbon electrode for the detection of phenol derivatives. nih.gov The surface chemistry provided by a layer of this compound could create a favorable microenvironment for the enzyme and enhance the sensor's performance.

Table 2: Components of Aminophenol-Based Sensors This table is generated based on the text and may not be exhaustive.

Sensor Type Analyte Key Components of Modified Surface
Electrochemical Sensor Nitrite 3-Aminophenol-Formaldehyde Polymer, Phosphotungstic Acid
Electrochemical Sensor p-Aminophenol Nickel(II) Tetrasulfonated Phthalocyanine
Biosensor Phenol Derivatives Horseradish Peroxidase, Polypyrrole
Electrochemical Sensor Paraoxon-ethyl Graphene, PEDOT:PSS

Enzyme Immobilization on this compound-Functionalized Materials

Enzyme immobilization is a critical technique in biocatalysis, as it enhances the stability and reusability of enzymes, making their industrial application more economically viable. The functional groups present in this compound, namely the amino and hydroxyl groups, make polymers derived from it excellent candidates for enzyme immobilization. These groups can be used for the covalent attachment of enzymes to the polymer support.

The amino groups on the surface of a poly(aminophenol) matrix can be activated using cross-linking agents like glutaraldehyde. This process forms reactive aldehyde groups that can then form covalent bonds with the amine groups of the amino acid residues (e.g., lysine) on the enzyme's surface. This method provides a stable and robust immobilization of the enzyme.

A study demonstrated the use of poly(o-aminophenol) as an effective immobilization matrix for glucose oxidase (GOx). The resulting biosensor exhibited a rapid response time of 2 seconds, a low detection limit of 0.02 mM for glucose, and high sensitivity. researchgate.net Importantly, the immobilized enzyme showed excellent stability, with no considerable loss of activity for 15 days. This highlights the potential of poly(aminophenol)s to create a favorable microenvironment for enzymes, preserving their catalytic activity and enhancing their operational stability.

The general principle of enzymatic protein immobilization on amino-functionalized surfaces has been further demonstrated with other materials. For instance, enzymes have been successfully immobilized on amino-functionalized magnetic nanoparticles, allowing for easy separation of the biocatalyst from the reaction mixture. nih.gov

The table below presents findings from the immobilization of enzymes on amino-functionalized and related polymer materials.

Polymer/Support MaterialEnzymeKey FindingsReference
Poly(o-aminophenol)Glucose Oxidase (GOx)Rapid response (2s), Low detection limit (0.02 mM), High sensitivity (79.80 μA mM⁻¹ cm⁻²), Excellent stability (15 days) researchgate.net
Amino-functionalized Fe₃O₄ nanoparticlesPeptide Ligase (OaAEP1)Site-specific C-terminal protein immobilization demonstrated. nih.gov
Amino-functionalized MIL-125-NH₂ MOFCatalase (CAT)Immobilized enzyme retained 62% of initial activity after 4 uses. researchgate.net

Future Research Directions and Emerging Areas for 3 1 Aminopropyl Phenol

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of 3-(1-aminopropyl)phenol and its derivatives is a primary focus of ongoing research. Current investigations are centered on asymmetric synthesis, biocatalysis, and continuous flow chemistry to improve yield, enantioselectivity, and environmental footprint.

Asymmetric Synthesis: Achieving high enantiomeric purity is crucial for many applications of chiral amines like this compound. Researchers are exploring catalytic asymmetric methods to produce specific stereoisomers. One promising approach involves the diastereoselective hydrogenation of enantioenriched β-hydroxy enamines, which can furnish syn-1,2-disubstituted-1,3-amino alcohols with high yields and diastereoselectivities nih.gov. Another strategy employs chiral N-sulfinyl imines as precursors for the asymmetric synthesis of 1,3-amino alcohols taylorandfrancis.com. These methods offer pathways to enantiomerically pure aminopropylphenol analogs, which are valuable for pharmacological and materials science applications.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Biocatalytic approaches, such as the use of transaminases and monoamine oxidase variants, are being investigated for the regio- and stereoselective synthesis of chiral amines researchgate.netacs.org. These enzymatic cascades can be performed in one-pot setups, minimizing the need for protecting groups and harsh reaction conditions researchgate.net. The development of a "toolbox" of biocatalysts is a key objective to broaden the scope of biocatalytic retrosynthesis for compounds like this compound researchgate.net.

Continuous Flow Chemistry: Flow chemistry presents a safe, efficient, and scalable method for the synthesis of aminophenols. Continuous-flow processes for the direct synthesis of p-aminophenol from nitrobenzene have been established, demonstrating the potential for rapid and high-yield production wikipedia.orguni.lu. These systems can reduce reaction times from hours to minutes and minimize the use of hazardous reagents wikipedia.org. The application of flow chemistry to the synthesis of this compound could offer significant advantages in terms of process control, safety, and scalability.

Synthetic Approach Key Advantages Representative Research
Asymmetric Catalysis High enantioselectivity, access to specific stereoisomers Stereoselective synthesis of 1,3-amino alcohols nih.govtaylorandfrancis.com
Biocatalysis High regio- and stereoselectivity, green chemistry, mild reaction conditions Enzymatic cascades for chiral amine synthesis researchgate.netacs.orgscripps.edu
Flow Chemistry Improved safety, efficiency, scalability, and process control Continuous synthesis of aminophenols wikipedia.orguni.lu

Advanced Computational Modeling for Property Prediction

In silico methods are becoming increasingly integral to chemical research, offering a rapid and cost-effective means to predict the physicochemical and biological properties of molecules. For this compound, advanced computational modeling is being employed to forecast its behavior and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structure. For phenolic compounds, QSAR studies have been successfully applied to predict properties such as antioxidant activity and toxicity wikipedia.org. These models utilize molecular descriptors to establish a mathematical relationship between structure and activity, enabling the screening of virtual libraries of compounds and the design of molecules with desired properties.

Prediction of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical in drug discovery and development. In silico ADMET prediction has made significant strides, with many properties now being computable with reasonable accuracy uni.luresearchgate.net. These predictions help in the early identification of potentially problematic candidates, reducing the time and cost of drug development nih.gov. For this compound, computational tools can predict its pharmacokinetic profile and potential toxicity, guiding its evaluation for pharmaceutical applications mdpi.comtandfonline.com.

Quantum Chemical Calculations: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules mdpi.com. These methods can be used to calculate a wide range of properties, including molecular geometries, spectroscopic characteristics, and reaction energetics acs.orgnih.gov. For aminophenols, quantum chemical calculations can help in understanding their antioxidant mechanisms and predicting their reactivity in various chemical transformations nih.gov.

Computational Method Application for this compound Key Insights
QSAR Prediction of biological activities (e.g., antioxidant, toxicity) Structure-activity relationships, guidance for analog design
In Silico ADMET Prediction of pharmacokinetic and toxicological profiles Early assessment of drug-likeness, identification of potential liabilities
Quantum Chemistry Calculation of electronic structure, reactivity, and spectroscopic properties Mechanistic understanding of reactions, prediction of chemical behavior

Investigation of Unexplored Reactivity Pathways

The unique combination of an amino group and a phenolic hydroxyl group in this compound offers a rich landscape for chemical transformations. Researchers are actively exploring novel reactivity pathways to synthesize complex molecules and new materials.

Cyclization Reactions: The bifunctional nature of aminophenols makes them excellent precursors for the synthesis of various heterocyclic compounds. 2-Aminophenol, for instance, readily undergoes a variety of cyclization reactions to form phenoxazinones and other related structures nih.gov. While 3-aminophenol (B1664112) is generally more stable, the aminopropyl side chain in this compound introduces new possibilities for intramolecular cyclization reactions, potentially leading to the formation of novel nitrogen- and oxygen-containing heterocycles. The development of cascade reactions, where multiple bonds are formed in a single operation, is a particularly active area of research mdpi.commdpi.com.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods have been applied to unprotected 3-halo-2-aminopyridines to synthesize N(3)-substituted-2,3-diaminopyridines taylorandfrancis.com. The application of similar metal-catalyzed cross-coupling strategies to halogenated derivatives of this compound could provide a versatile route to a wide range of functionalized analogs. Iron- and manganese-catalyzed oxidative amination of phenols with anilines has also been developed, offering another avenue for C-N bond formation google.com.

Photochemical and Enzymatic Reactions: The photochemical degradation of aminophenols, such as p-aminophenol, has been studied in the context of advanced oxidation processes for wastewater treatment uni.lu. The generation of highly reactive hydroxyl radicals can lead to the oxidation and degradation of the aromatic ring uni.lu. Understanding the photochemical reactivity of this compound could be important for its environmental fate and for potential applications in photoredox catalysis. Furthermore, enzymatic reactions involving aminophenols are being explored for both synthetic and bioremediation purposes. Enzymes like tyrosinase and laccase can catalyze the oxidation of aminophenols, leading to the formation of polymeric materials or other transformation products researchgate.netmdpi.comnih.gov.

Reaction Type Potential Application for this compound Expected Products
Cyclization Synthesis of novel heterocyclic compounds Nitrogen- and oxygen-containing heterocycles
Metal-Catalyzed Cross-Coupling Functionalization of the aromatic ring Arylated or aminated derivatives
Photochemical Reactions Environmental degradation studies, photoredox catalysis Oxidation products, functionalized molecules
Enzymatic Reactions Biocatalysis, bioremediation Oxidized and polymerized products

Development of Advanced Functional Materials Based on this compound

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials with tailored properties.

Polymers and Copolymers: 3-Aminophenol can be polymerized to form poly(m-aminophenol), a conducting polymer with potential applications in electronics and sensors mdpi.comnih.gov. Copolymers of aniline and 3-aminophenol derivatives with oligo(oxyethylene) side chains have been synthesized to create water-soluble conducting polymers wikipedia.org. The incorporation of the 1-aminopropyl group could introduce chirality and additional functionality into such polymers, potentially leading to materials with unique optical or recognition properties. The synthesis of polymers from this compound could be achieved through chemical or electrochemical polymerization methods nih.gov.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity and tunable properties make them promising for applications in gas storage, catalysis, and drug delivery. Amines can be appended to MOF structures to introduce specific functionalities. The bifunctional nature of this compound, with its amino and hydroxyl groups, makes it a potential candidate as a linker or a modifying agent in the synthesis of novel MOFs with enhanced properties for applications such as the selective adsorption of phenols from bio-oil mdpi.com.

Surface Modification of Materials: Aminopropyl groups are commonly used for the surface modification of materials to introduce amine functionality. For example, (3-aminopropyl)triethoxysilane is widely used to functionalize silica and other oxide surfaces nih.govtandfonline.com. This compound could potentially be used to modify the surface of various substrates, imparting new properties such as hydrophilicity, biocompatibility, or the ability to bind specific molecules. This could be particularly relevant in the development of biosensors, chromatography materials, and biocompatible coatings.

Material Type Potential Role of this compound Potential Applications
Polymers Monomer or co-monomer Conducting polymers, chiral materials, sensors
Metal-Organic Frameworks Organic linker or functionalizing agent Gas storage, catalysis, selective adsorption
Surface Modification Surface functionalization agent Biosensors, chromatography, biocompatible coatings

In-depth Mechanistic Studies of Molecular Interactions in Complex Systems

A fundamental understanding of the molecular interactions of this compound in complex biological and chemical systems is crucial for harnessing its full potential.

Protein-Ligand Interactions: If this compound or its derivatives are to be developed for pharmaceutical applications, detailed studies of their interactions with biological targets such as proteins and enzymes are essential. Molecular dynamics (MD) simulations can provide insights into the binding modes and conformational changes that occur upon ligand binding scripps.edu. These computational studies, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, can elucidate the key interactions that govern biological activity and guide the design of more potent and selective molecules.

Self-Assembly and Aggregation Behavior: The amphiphilic nature of this compound, with its polar amino and hydroxyl groups and nonpolar propyl and phenyl groups, suggests that it may exhibit interesting self-assembly or aggregation behavior in solution. Understanding these phenomena is important for its formulation and delivery in various applications. Techniques such as dynamic light scattering, transmission electron microscopy, and small-angle X-ray scattering can be used to characterize the size and morphology of any aggregates that may form.

Interactions with Cell Membranes: For any potential therapeutic agent, its ability to cross cell membranes is a critical factor. The interactions of this compound with lipid bilayers can be studied using both experimental and computational methods. MD simulations can model the permeation process and identify the energetic barriers to membrane transport. Experimental techniques such as liposome-based assays can provide quantitative data on membrane permeability. These studies are vital for predicting the oral bioavailability and central nervous system penetration of this compound-based compounds.

Area of Study Key Questions to Address Relevant Techniques
Protein-Ligand Interactions Binding affinity, specificity, and mode of action Molecular docking, MD simulations, X-ray crystallography, NMR
Self-Assembly Formation and characterization of aggregates in solution Dynamic light scattering, TEM, SAXS
Membrane Interactions Permeability across lipid bilayers MD simulations, liposome permeability assays

Q & A

Basic: What are the recommended synthetic routes for 3-(1-aminopropyl)phenol, and how can purity be optimized?

Methodological Answer:
this compound can be synthesized via reductive amination of 3-(1-oxopropyl)phenol using sodium cyanoborohydride or hydrogenation with a palladium catalyst. Alternatively, nucleophilic substitution of 3-(1-bromopropyl)phenol with ammonia under controlled pH (8–9) may yield the compound. To optimize purity:

  • Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) for purification.
  • Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection.
  • Recrystallize from ethanol/water mixtures to remove unreacted precursors .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.5–7.2 ppm), aminopropyl chain protons (δ 1.4–2.8 ppm), and hydroxyl protons (broad peak at δ 5.5 ppm).
  • FT-IR : Confirm the presence of -NH₂ (stretching at 3300–3500 cm⁻¹) and phenolic -OH (broad band ~3200 cm⁻¹).
  • LC-MS : Use electrospray ionization (ESI+) to observe the molecular ion peak [M+H]⁺ at m/z 166.1 (calculated for C₉H₁₃NO) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.
  • Ventilation : Ensure adequate airflow to avoid inhalation of dust or vapors (acute toxicity category 4).
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste under local regulations .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystal Growth : Diffuse vapor diffusion using methanol/ethyl acetate to obtain single crystals.
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) on a Bruker D8 Venture diffractometer at 120 K.
  • Refinement : Apply SHELXL-2018 for structure solution. Key parameters include torsion angles between the aminopropyl chain and phenol ring, and hydrogen-bonding networks (e.g., O-H···N interactions). Compare with analogous structures like 3-(diethylamino)phenol (orthorhombic, space group Pbca) for validation .

Advanced: What computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine electrostatic potential surfaces, identifying nucleophilic (amine) and electrophilic (phenolic -OH) sites.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., monoamine oxidases). Focus on binding affinity (ΔG) and hydrogen-bonding patterns.
  • ADMET Prediction : Employ SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 inhibition .

Advanced: How can researchers address contradictory data in stability studies of this compound?

Methodological Answer:

  • Controlled Degradation Studies : Expose the compound to UV light, humidity (40–80% RH), and temperatures (25–60°C) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Identify Degradants : Use high-resolution MS/MS to detect oxidation products (e.g., imine or quinone derivatives).
  • Statistical Analysis : Apply ANOVA to assess significance of environmental factors (e.g., temperature vs. pH) .

Advanced: What strategies validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Assays : Test against tyrosinase or phosphatases using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase inhibition).
  • Dose-Response Curves : Calculate IC₅₀ values with GraphPad Prism (non-linear regression).
  • Control Experiments : Include positive controls (e.g., kojic acid for tyrosinase) and validate results via kinetic studies (Lineweaver-Burk plots) to determine competitive/non-competitive inhibition .

Advanced: How can NMR coupling constants clarify stereochemical outcomes in this compound derivatives?

Methodological Answer:

  • Vicinal Coupling (³JHH) : Measure couplings between Hα and Hβ in the aminopropyl chain. For trans configurations, ³J ≈ 10–12 Hz; cis ≈ 4–6 Hz.
  • NOESY Experiments : Detect spatial proximity between aromatic protons and aminopropyl groups to confirm chair vs. boat conformations.
  • Dynamic NMR : Analyze temperature-dependent splitting to assess rotational barriers in the propyl chain .

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